molecular formula C5H4N4O9 B14197004 Imidazolidinetrione, bis[(nitrooxy)methyl]- CAS No. 870539-03-0

Imidazolidinetrione, bis[(nitrooxy)methyl]-

Cat. No.: B14197004
CAS No.: 870539-03-0
M. Wt: 264.11 g/mol
InChI Key: SFBVQJBVFANVLH-UHFFFAOYSA-N
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Description

Imidazolidinetrione, bis[(nitrooxy)methyl]- is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidinetriones, which are characterized by a five-membered ring containing three carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolidinetrione, bis[(nitrooxy)methyl]- typically involves the quaternization of N-methylimidazole, followed by nitration and metathesis reactions . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful introduction of nitrooxy groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Imidazolidinetrione, bis[(nitrooxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The nitrooxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrooxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Imidazolidinetrione, bis[(nitrooxy)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which imidazolidinetrione, bis[(nitrooxy)methyl]- exerts its effects involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical reactions. The pathways involved often include oxidation-reduction cycles and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2,4,5-imidazolidinetrione: Similar structure but lacks the nitrooxy groups.

    1-Methyl-2-imidazolidinone: Contains a similar imidazolidinone ring but with different functional groups.

    Hydantoin: Another imidazolidinone derivative with distinct properties.

Uniqueness

Imidazolidinetrione, bis[(nitrooxy)methyl]- is unique due to the presence of nitrooxy groups, which enhance its reactivity and potential applications. This makes it more versatile compared to similar compounds that lack these functional groups.

Properties

CAS No.

870539-03-0

Molecular Formula

C5H4N4O9

Molecular Weight

264.11 g/mol

IUPAC Name

[3-(nitrooxymethyl)-2,4,5-trioxoimidazolidin-1-yl]methyl nitrate

InChI

InChI=1S/C5H4N4O9/c10-3-4(11)7(2-18-9(15)16)5(12)6(3)1-17-8(13)14/h1-2H2

InChI Key

SFBVQJBVFANVLH-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=O)C(=O)N(C1=O)CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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